Beyond neuropathic pain, scientific research is exploring the potential applications of Pregabalin for other conditions.
Pregabalin is chemically classified as (S)-3-(aminomethyl)-5-methylhexanoic acid. It has a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol. The compound is typically presented as a white solid with a melting point around 182 °C . Pregabalin acts primarily by modulating neurotransmitter release through binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system.
Pregabalin exhibits several biological activities:
Several methods for synthesizing pregabalin have been developed, including:
Pregabalin is utilized in various medical applications:
Pregabalin interacts with several other drugs and substances:
Pregabalin shares similarities with several other compounds used in treating neurological disorders. Here are some notable comparisons:
Compound | Chemical Structure | Primary Use | Uniqueness |
---|---|---|---|
Gabapentin | C9H17NO2 | Anticonvulsant | Less potent than pregabalin; requires higher doses for similar effects. |
Lamotrigine | C9H7Cl2N5 | Antiepileptic | Different mechanism; primarily inhibits sodium channels. |
Duloxetine | C18H19NOS | Antidepressant | Primarily a serotonin-norepinephrine reuptake inhibitor; not specifically for neuropathic pain. |
Topiramate | C12H21N3O8S | Anticonvulsant | Also used for migraine prevention; different pharmacological profile. |
Pregabalin stands out due to its specific mechanism of action on calcium channels, making it particularly effective for neuropathic pain and anxiety disorders compared to other similar compounds.
Pregabalin is chemically designated as (S)-3-(aminomethyl)-5-methylhexanoic acid, with the molecular formula C₈H₁₇NO₂. Its structure comprises a six-carbon chain (hexanoic acid backbone) substituted with an isobutyl group at the β-position (C5) and an aminomethyl side chain at the γ-position (C3). This configuration positions the compound as a γ-amino acid analog, structurally distinct from its parent molecule, gabapentin.
Key molecular identifiers:
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 159.2261 g/mol | |
CAS Registry Number | 148553-50-8 | |
SMILES | CC(C)CC(CC(=O)O)CN | |
InChI Key | AYXYPKUFHZROOJ-ZETCQYMHSA-N |
The compound’s zwitterionic nature arises from the presence of both a carboxyl group (pKa 4.2) and a primary amine (pKa 10.6), enabling protonation/deprotonation equilibria at physiological pH.
Pregabalin exists as a single enantiomer, (S)-3-(aminomethyl)-5-methylhexanoic acid, which is the therapeutically active form. The stereochemical configuration at C3 determines its pharmacological efficacy, with the (S)-enantiomer demonstrating high binding affinity to the α₂δ subunit of voltage-gated calcium channels.
Synthetic routes, including asymmetric hydrogenation and chiral resolution, ensure enantiomeric purity (>99%) in pharmaceutical-grade pregabalin. Racemic mixtures (1:1 (R/S)) are not used clinically due to the inactive (R)-form’s potential to dilute therapeutic efficacy.
Pregabalin’s amphoteric character stems from its dual functional groups: a carboxylate anion and a protonated amine. This zwitterionic structure governs its solubility, ionization, and molecular interactions.
Functional Group | pKa | Protonation State at Physiological pH (7.4) |
---|---|---|
Carboxyl (C6) | 4.2 | Deprotonated (–COO⁻) |
Amine (C3) | 10.6 | Protonated (–NH₃⁺) |
At pH 7.4, pregabalin exists as a zwitterion with a net neutral charge, enhancing its permeability across biological membranes.
pH | Solubility (mg/mL) | Dominant Species |
---|---|---|
3.7 | 107 | Protonated amine (cation) |
7.4 | ~50 | Zwitterion |
10.1 | 47 | Deprotonated carboxylate |
High solubility in acidic environments facilitates gastrointestinal absorption, while zwitterionic stability at neutral pH optimizes bioavailability.
Pregabalin crystallizes in two primary forms: hydrated (SPG·H₂O) and anhydrous (SPG). These polymorphs exhibit distinct mechanical and thermodynamic properties, critical for pharmaceutical formulation.
Property | Hydrate Form (SPG·H₂O) | Anhydrous Form (SPG) |
---|---|---|
Crystal System | Orthorhombic | Orthorhombic |
Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
Water Molecules | 1 per unit cell | None |
Mechanical Behavior | Plastically bendable | Brittle |
The hydrate form incorporates water molecules into its hydrogen-bonded network, enabling bending without fracture. In contrast, the anhydrous form lacks this flexibility, leading to brittleness.
Dynamic light scattering and Raman spectroscopy reveal that water enhances cluster formation in solution, whereas desiccation triggers irreversible dehydration.
Corrosive;Health Hazard